(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate
Description
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate is a triazine-based compound featuring three thiocyanate (-SCN) groups. The triazine core (C₃N₃) provides a planar, electron-deficient aromatic system, making it reactive toward nucleophilic substitution.
Properties
CAS No. |
30863-24-2 |
|---|---|
Molecular Formula |
C6N6S3 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(4,6-dithiocyanato-1,3,5-triazin-2-yl) thiocyanate |
InChI |
InChI=1S/C6N6S3/c7-1-13-4-10-5(14-2-8)12-6(11-4)15-3-9 |
InChI Key |
CWQIIEXLSSXVJL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SC1=NC(=NC(=N1)SC#N)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate typically involves the reaction of cyanuric chloride with thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the choice of solvent and temperature being critical factors in determining the reaction outcome.
Major Products Formed
The major products formed from the reactions of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate depend on the specific reagents and conditions used. For example, substitution with amines can lead to the formation of triazine derivatives with amine functional groups, which may have applications in various fields.
Scientific Research Applications
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other triazinyl derivatives with differing substituents (Table 1):
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Thiocyanate (-SCN) is a strong electron-withdrawing group, enhancing the triazine ring’s electrophilicity compared to methoxy (-OCH₃) or amino (-NH₂) groups, which donate electrons .
- Reactivity: The presence of multiple thiocyanates increases susceptibility to nucleophilic substitution, whereas piperidino/morpholino groups stabilize the triazine core, reducing reactivity .
Key Observations :
- Substitution Efficiency: Methoxy and amino groups are introduced under mild conditions (room temperature, aqueous/organic solvent mix), while thiocyanate substitution may require harsher conditions (e.g., KSCN in polar aprotic solvents) .
- Stability Challenges: Triazinyl thiocyanates are prone to decomposition due to the labile -SCN group, contrasting with stable morpholino/piperidino derivatives .
Physical Properties
Data from analogous compounds suggest:
- Solubility: Thiocyanate derivatives are less polar than amino/methoxy analogs, reducing water solubility but enhancing organic solvent compatibility.
- Melting Points: Triazinyl thiocyanates likely exhibit higher melting points (>200°C) compared to morpholino derivatives (e.g., 151–345°C for thiadiazoles in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
